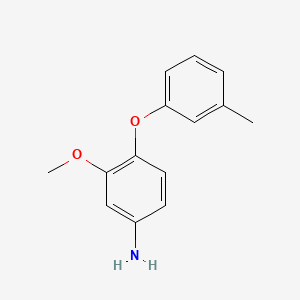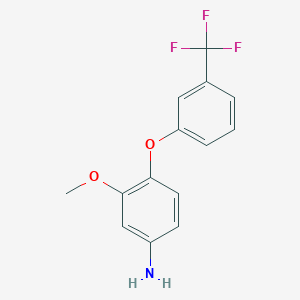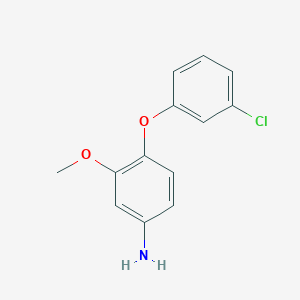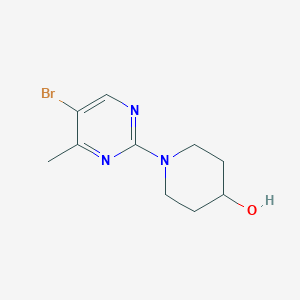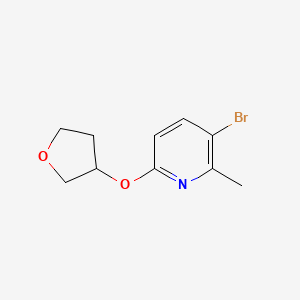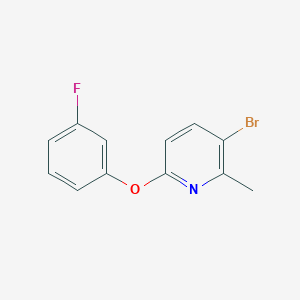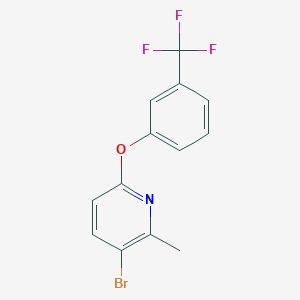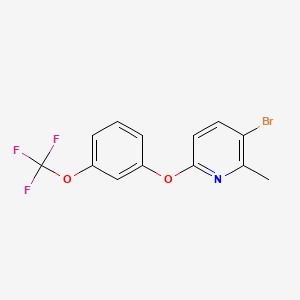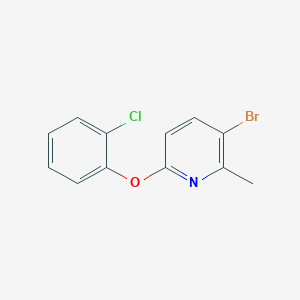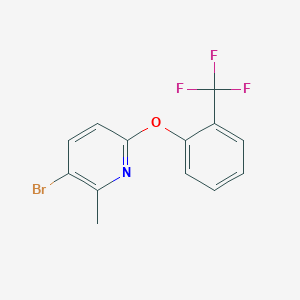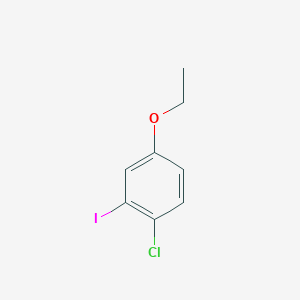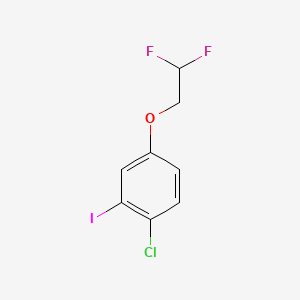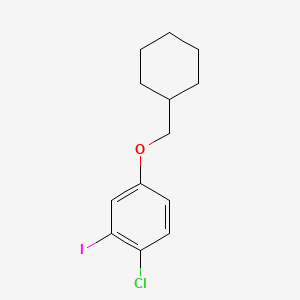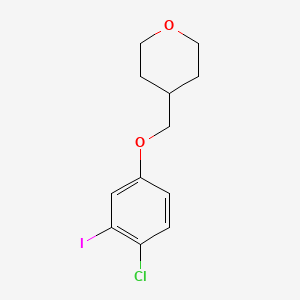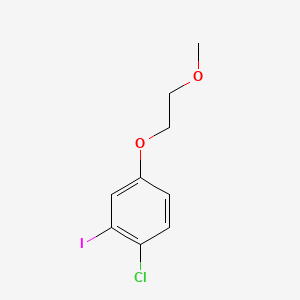
1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10ClIO2. It is a halogenated benzene derivative, characterized by the presence of chlorine and iodine atoms attached to the benzene ring, along with a 2-methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene typically involves halogenation reactions. One common method is the iodination of 1-chloro-4-(2-methoxyethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in the presence of a suitable electrophile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-iodo-4-(2-methoxyethoxy)benzene, while a Suzuki coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated benzene derivatives’ effects on biological systems, including their potential as bioactive molecules.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through its halogen atoms and methoxyethoxy group. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-iodobenzene: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-Bromo-2-iodo-4-(2-methoxyethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-Chloro-2-iodo-4-methoxybenzene: Similar but lacks the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
1-Chloro-2-iodo-4-(2-methoxyethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, along with the 2-methoxyethoxy group. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical transformations and research applications.
Propiedades
IUPAC Name |
1-chloro-2-iodo-4-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIYWVLWOFHJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
